N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques One aspect of scientific research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves innovative synthesis techniques. For instance, King (2007) describes a high-yielding cyclisation process to produce tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, a compound related to tetrahydroquinolin derivatives, through an acyliminium ion cyclisation method (King, 2007). Similarly, Yuan et al. (2013) developed a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds, highlighting the versatility and efficiency in synthesizing isoquinolin derivatives (Yuan et al., 2013).
Structural and Chemical Properties The exploration of the structural aspects and properties of similar compounds provides insights into the potential applications of this compound. For example, Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, revealing how different treatments with mineral acids could lead to diverse physical forms such as gels and crystalline solids (Karmakar et al., 2007).
Pharmacological Potential Research also delves into the pharmacological potential of compounds within the same family. For example, El-Aasr et al. (2021) investigated the microbial transformation of isoquinoline alkaloids, leading to metabolites with potential anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities (El-Aasr et al., 2021).
Materials Science and Chemistry In the field of materials science and chemistry, Li et al. (2012) synthesized a stable, green twisted heteroacene based on isoquinolinone, demonstrating the application of these compounds in the development of novel materials (Li et al., 2012).
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)13-23-19-10-9-17(12-16(19)8-11-21(23)25)22-20(24)14-26-18-6-4-3-5-7-18/h3-7,9-10,12,15H,8,11,13-14H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHCGBWQFDIYII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.